Naloxonazine

Description

Properties

CAS No. |

82824-01-9 |

|---|---|

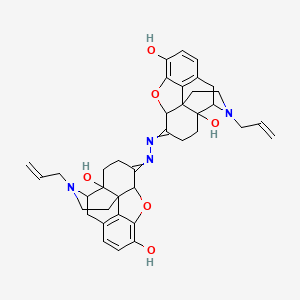

Molecular Formula |

C38H42N4O6 |

Molecular Weight |

650.8 g/mol |

IUPAC Name |

(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C38H42N4O6/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2/h3-8,27-28,33-34,43-46H,1-2,9-20H2/b39-23+,40-24+/t27-,28-,33+,34+,35+,36+,37-,38-/m1/s1 |

InChI Key |

AJPSBXJNFJCCBI-YOHUGVJRSA-N |

Isomeric SMILES |

C=CCN1[C@H]2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@H]4/C(=N/N=C\6/[C@@H]7OC8=C(C=CC9=C8[C@]72[C@]([C@@H](C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O |

Canonical SMILES |

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |

Synonyms |

naloxonazine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Naloxonazine on μ-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxonazine is a potent and selective antagonist of the μ-opioid receptor (MOR), demonstrating a complex and long-lasting mechanism of action that has made it a valuable tool in opioid research. This technical guide provides a comprehensive overview of this compound's interaction with MORs, detailing its binding characteristics, effects on downstream signaling pathways, and the experimental methodologies used to elucidate its function.

This compound is the azine dimer of naloxazone and is understood to be the more active compound, forming spontaneously from naloxazone in acidic solutions.[1][2] Its primary characteristic is its irreversible antagonism at a subpopulation of MORs, often designated as the μ1 subtype, which corresponds to high-affinity binding sites.[2][3] This irreversible nature is attributed to the formation of a covalent bond with the receptor, leading to a prolonged blockade of opioid agonist effects.

Core Mechanism of Action: Irreversible Antagonism

This compound's interaction with the μ-opioid receptor is characterized by a two-step process. Initially, it binds reversibly to the receptor. Subsequently, a covalent bond is formed, leading to a long-lasting and insurmountable antagonism. This irreversible binding effectively removes a population of high-affinity μ-opioid receptors from being activated by agonists.

Quantitative Data on this compound's Interaction with μ-Opioid Receptors

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5.4 nM | Inhibition of [3H]-naloxone binding in rat brain membranes. | |

| IC50 | 0.46 µM | Inhibition of morphine-induced cAMP overshoot in HEK-MOR cells. |

Table 1: Binding and Functional Inhibition Data for this compound.

| Parameter | Expected Effect | Rationale | Reference |

| Bmax | Decrease | Irreversible binding and covalent modification lead to a reduction in the total number of available receptors for radioligand binding. | |

| Kd | Minimal to no change | The affinity of the radioligand for the remaining, unaffected receptors should not be significantly altered. | |

| pA2 | Not applicable for irreversible antagonism | Schild analysis and pA2 determination are based on the principles of reversible, competitive antagonism. | |

| kinact/KI | High | This ratio quantifies the efficiency of receptor inactivation and is expected to be high for a potent irreversible antagonist like this compound. |

Table 2: Expected Effects of this compound on Key Pharmacological Parameters.

Signaling Pathways Modulated by this compound

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Agonist binding to the MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Another critical pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and initiation of separate signaling cascades.

This compound, by irreversibly blocking a subpopulation of MORs, prevents agonist-induced activation of these downstream pathways. There is currently a lack of direct evidence to suggest that this compound exhibits functional selectivity or "biased antagonism" between the G-protein and β-arrestin pathways. Its primary mechanism appears to be the complete inactivation of the receptor.

μ-Opioid Receptor Signaling and this compound's Point of Action.

Experimental Protocols

Irreversible Antagonist Radioligand Binding Assay

Objective: To determine the effect of this compound on the density (Bmax) and affinity (Kd) of μ-opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous opioids.

-

Pre-incubation with this compound: Resuspend the washed membranes in buffer and incubate with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to allow for irreversible binding.

-

Washing: Extensively wash the membranes by repeated centrifugation and resuspension in fresh buffer to remove any unbound this compound. This step is critical to ensure that only the effects of irreversible binding are measured.

-

Saturation Binding: Incubate the this compound-treated and control membranes with a range of concentrations of a high-affinity μ-opioid receptor radioligand (e.g., [3H]-DAMGO or [3H]-naloxone).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine non-specific binding by including a high concentration of a non-labeled opioid antagonist (e.g., naloxone) in a parallel set of tubes. Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Bmax and Kd values for both control and this compound-treated membranes. A decrease in Bmax with little to no change in Kd is indicative of irreversible antagonism.

Workflow for Irreversible Antagonist Binding Assay.

[35S]GTPγS Binding Assay

Objective: To assess the functional consequence of this compound's antagonism on agonist-induced G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing μ-opioid receptors as described in the radioligand binding assay protocol.

-

Pre-incubation with this compound: Pre-incubate membranes with this compound or vehicle, followed by extensive washing to remove unbound antagonist.

-

Assay Setup: In a 96-well plate, add the this compound-treated or control membranes, a fixed concentration of GDP (to enhance the agonist signal), and varying concentrations of a μ-opioid agonist (e.g., DAMGO).

-

Reaction Initiation: Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunits.

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS. Subtract non-specific binding to obtain specific binding. Plot the specific [35S]GTPγS binding against the agonist concentration. A rightward shift and a decrease in the maximal effect (Emax) of the agonist in the this compound-treated group compared to the control group indicates insurmountable antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxazone, a long-acting opiate antagonist: effects on analgesia in intact animals and on opiate receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Naloxonazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine is a pivotal tool in opioid research, recognized for its potent, long-lasting, and selective antagonism of the μ-opioid receptor, particularly the μ₁ subtype. Its discovery in the early 1980s by Hahn and Pasternak was a significant advancement in understanding opioid receptor heterogeneity. This technical guide provides an in-depth exploration of the discovery, synthesis pathway, and pharmacological characterization of this compound, tailored for professionals in drug development and scientific research.

Discovery and Scientific Context

This compound was first described in a seminal 1982 paper by E.F. Hahn and G.W. Pasternak.[1] The discovery emerged from studies of naloxazone, the hydrazone derivative of naloxone. Researchers observed that high doses of naloxazone were required to achieve long-lasting opioid antagonism, leading to the hypothesis that a more active and potent compound might be responsible for this effect.[1]

Investigations revealed that in acidic solutions, naloxazone spontaneously rearranges and dimerizes to form an azine derivative, which was named this compound.[1][2][3] This new compound was found to be a far more potent and stable inhibitor of opiate binding sites than its precursor, naloxazone. Further studies established that this compound is an irreversible antagonist, particularly selective for the μ₁-opioid receptor subtype.

Chemical Synthesis Pathway

The synthesis of this compound is a relatively straightforward process involving the acid-catalyzed self-condensation of naloxazone.

Step 1: Synthesis of Naloxazone

Naloxazone is synthesized from naloxone via a condensation reaction with hydrazine. This reaction typically involves refluxing naloxone with a hydrazine salt in a suitable solvent.

Step 2: Formation of this compound from Naloxazone

This compound is formed spontaneously from naloxazone in an acidic environment. Approximately 35% of naloxazone undergoes this rearrangement to the more stable azine.

-

Reaction: 2 molecules of Naloxazone (in acidic solution) → 1 molecule of this compound + Hydrazine

-

Mechanism: The reaction proceeds via the formation of a dimeric azine linkage from the free -NH₂ groups of two naloxazone molecules.

Quantitative Pharmacological Data

This compound's pharmacological profile is characterized by its high affinity and selectivity for the μ-opioid receptor. The following tables summarize key quantitative data.

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Reference |

| Naloxone | μ (mu) | ~1-4 | |

| δ (delta) | ~10-95 | ||

| κ (kappa) | ~16 | ||

| This compound | μ₁ (mu-1) | High Affinity (Irreversible) | |

| μ (mu) | Potent Inhibitor (IC₅₀ ~50 nM) | ||

| δ (delta) | Lower Affinity | ||

| κ (kappa) | Lower Affinity |

Experimental Protocols

Synthesis of this compound from Naloxazone

Materials:

-

Naloxazone

-

Glacial Acetic Acid

-

Ethanol

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent system (e.g., chloroform:methanol:ammonium hydroxide, 90:10:1)

Protocol:

-

Dissolve naloxazone in a minimal amount of glacial acetic acid.

-

Add ethanol to the solution.

-

Allow the solution to stand at room temperature. The conversion to this compound occurs spontaneously over time. The reaction can be monitored by TLC.

-

After the reaction is deemed complete (no further change in the TLC profile), the solvent is removed under reduced pressure.

-

The resulting residue is purified using preparative TLC to isolate this compound.

Opioid Receptor Binding Assay (General Protocol)

This protocol is a generalized procedure for a competitive radioligand binding assay, a common method for characterizing the binding of a new compound to a receptor.

Materials:

-

Rat brain membranes (or cell lines expressing specific opioid receptor subtypes)

-

Radioligand (e.g., [³H]-naloxone, [³H]-DAMGO for μ receptors)

-

This compound (or other test compounds) at various concentrations

-

Incubation buffer (e.g., Tris-HCl buffer)

-

Wash buffer

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Tissue Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the brain membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Signaling and Mechanism of Action

This compound acts as a competitive, irreversible antagonist at the μ-opioid receptor. By binding to the receptor, it blocks the binding of endogenous and exogenous opioids, thereby inhibiting their downstream signaling effects. The primary signaling pathway for μ-opioid receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

This compound remains an indispensable pharmacological tool for the study of opioid systems. Its discovery elucidated the existence of opioid receptor subtypes and provided a means to selectively probe their functions. The straightforward synthesis from naloxazone, coupled with its potent and irreversible antagonism, ensures its continued relevance in both basic and preclinical opioid research. This guide provides a foundational understanding for scientists and researchers working with this important compound.

References

An In-Depth Technical Guide to the Irreversible Binding Properties of Naloxonazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine is a potent and invaluable pharmacological tool for studying the intricacies of the opioid system. Its hallmark characteristic is its irreversible antagonism, primarily targeting the μ (mu)-opioid receptor (MOR), with a notable selectivity for the μ₁ subtype at lower concentrations. This technical guide provides a comprehensive overview of the irreversible binding properties of this compound, detailing its mechanism of action, receptor affinity, and the experimental methodologies used to characterize its unique pharmacological profile. Furthermore, this guide elucidates the downstream signaling consequences of its irreversible binding and provides detailed experimental protocols for key assays, serving as a resource for researchers in opioid pharmacology and drug development.

Introduction

This compound is the dimeric azine derivative of naloxone, an opioid antagonist. It is formed through the spontaneous dimerization of naloxazone in acidic environments and is considered the active compound responsible for the long-lasting, irreversible effects observed with naloxazone administration.[1][2] The irreversible nature of this compound's binding provides a unique advantage in dissecting the roles of specific opioid receptor subtypes in various physiological and pathological processes. Unlike its parent compound, naloxone, which acts as a competitive and reversible antagonist, this compound's prolonged, wash-resistant receptor blockade allows for the functional knockout of targeted receptors, enabling detailed investigation into their downstream signaling and physiological functions.[2]

Mechanism of Irreversible Binding

The irreversible binding of this compound to the μ-opioid receptor is a key feature that distinguishes it from conventional antagonists. This property is attributed to the formation of a stable, likely covalent, bond with the receptor, although the exact nature of this interaction is still a subject of investigation.[3] The evidence for this irreversible interaction is primarily derived from extensive washout experiments in which the antagonistic effects of this compound persist even after prolonged washing of the tissue or cell preparations, a procedure that would typically reverse the binding of a reversible antagonist.[2]

Some studies suggest that the binding may be "pseudoirreversible," characterized by an extremely slow dissociation rate rather than a true covalent bond. This is supported by findings that changes in pH or the presence of guanine nucleotides can facilitate the dissociation of the bound ligand, suggesting that a strong interaction with G-proteins may contribute to the apparent irreversibility.

Receptor Binding Profile

This compound exhibits a degree of selectivity for the μ-opioid receptor, particularly the μ₁ subtype, at lower concentrations. However, this selectivity is dose-dependent, and at higher concentrations, it can also irreversibly antagonize other opioid receptor subtypes, including δ (delta)-opioid receptors.

Quantitative Binding Data

| Receptor Subtype | Ligand/Assay Condition | Value | Reference |

| μ-opioid (high affinity site) | [³H]this compound half-maximal binding | ~2 nM | |

| μ-opioid | Inhibition of morphine-induced cAMP overshoot | IC50: 0.12 - 4.61 µM | |

| Opioid Binding Sites | Wash-resistant inhibition | 10 - 50 nM |

Note: The IC50 value for inhibition of cAMP overshoot reflects a functional antagonism and may not directly correspond to binding affinity (Ki) at the receptor.

Experimental Protocols

The characterization of this compound's irreversible binding properties relies on a set of specialized experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Irreversible Antagonism

This protocol is designed to assess the wash-resistant binding of this compound.

Objective: To determine the extent of irreversible binding of this compound to opioid receptors.

Materials:

-

Rat brain membranes (or other tissue/cell preparation expressing opioid receptors)

-

[³H]-DAMGO (μ-opioid agonist radioligand) or other suitable radioligand

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Unlabeled naloxone (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Pre-incubation with this compound:

-

Incubate aliquots of the membrane preparation with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C).

-

-

Washout Procedure:

-

Following pre-incubation, centrifuge the membrane suspensions to pellet the membranes.

-

Discard the supernatant and resuspend the pellets in a large volume of ice-cold wash buffer.

-

Repeat the centrifugation and resuspension steps multiple times (e.g., 3-5 times) to thoroughly wash away any unbound this compound.

-

-

Radioligand Binding:

-

After the final wash, resuspend the membrane pellets in fresh binding buffer.

-

Incubate the washed membranes with a saturating concentration of the radioligand (e.g., [³H]-DAMGO) in the presence and absence of an excess of unlabeled naloxone (to determine non-specific binding).

-

Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of the radioligand in the control and this compound-treated groups.

-

A significant reduction in specific binding in the this compound-treated groups, which is not reversed by the extensive washing, indicates irreversible binding.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation and can be used to assess the antagonistic effect of this compound.

Objective: To determine the effect of irreversible this compound binding on agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing μ-opioid receptors

-

[³⁵S]GTPγS

-

DAMGO (μ-opioid agonist)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

Scintillation counter

Procedure:

-

Pre-treatment with this compound and Washout:

-

Pre-treat membrane preparations with this compound or vehicle control, followed by a thorough washout procedure as described in the radioligand binding assay protocol.

-

-

[³⁵S]GTPγS Binding Reaction:

-

In a 96-well plate, combine the washed membranes, GDP, and varying concentrations of the agonist DAMGO.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding as a function of DAMGO concentration.

-

A rightward shift and a decrease in the maximal effect (Emax) of the DAMGO concentration-response curve in the this compound-treated group compared to the control group indicates insurmountable antagonism.

-

Signaling Pathways and Experimental Workflows

The irreversible binding of this compound to the μ-opioid receptor has profound effects on downstream signaling cascades. The following diagrams illustrate the canonical μ-opioid receptor signaling pathway and the experimental workflow for characterizing irreversible antagonists.

Conclusion

This compound stands as a powerful tool in opioid research due to its unique irreversible binding properties at the μ-opioid receptor. Its ability to produce a long-lasting, wash-resistant blockade allows for the functional dissection of μ-opioid receptor subtypes and their roles in various physiological processes. This technical guide has provided an in-depth overview of this compound's mechanism of action, binding characteristics, and the experimental methodologies crucial for its study. A thorough understanding of these aspects is essential for the effective application of this compound in advancing our knowledge of the opioid system and in the development of novel therapeutic strategies.

References

A Deep Dive into Naloxonazine: A Selective μ1-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Naloxonazine stands as a critical pharmacological tool in the nuanced exploration of the opioid system. This potent and irreversible antagonist exhibits a preferential affinity for the μ1-opioid receptor subtype, enabling researchers to dissect the distinct physiological roles of μ1 and μ2 receptors. This technical guide provides an in-depth overview of this compound, including its binding profile, mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Concepts: Understanding this compound's Selectivity

This compound is the dimeric azine derivative of naloxone and is noted for its long-lasting and irreversible antagonism at the μ-opioid receptor.[1] This irreversibility is a key characteristic that sets it apart from reversible antagonists like its parent compound, naloxone. The mechanism of this irreversible action is attributed to the formation of a stable, covalent bond with the receptor.[1]

The selectivity of this compound for the μ1-opioid receptor subtype, while significant, is dose-dependent. At lower concentrations, it exhibits a higher affinity for μ1 sites, making it an invaluable tool for differentiating the functions of μ1 and μ2 receptors. However, at higher concentrations, its selectivity diminishes, and it can irreversibly antagonize other opioid receptor subtypes as well.[2]

Quantitative Analysis: Binding Affinity Profile

To quantitatively assess the selectivity of this compound, radioligand binding assays are employed. These assays determine the binding affinity (Ki) of this compound for various opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Ki (nM) | Experimental System |

| This compound | μ1-Opioid Receptor | Data not explicitly found in search results | - |

| μ2-Opioid Receptor | Data not explicitly found in search results | - | |

| δ-Opioid Receptor | Data not explicitly found in search results | - | |

| κ-Opioid Receptor | Data not explicitly found in search results | - | |

| Naloxone | μ-Opioid Receptor | 1.518 ± 0.065 | Recombinant human MOR expressed in cell membranes[3] |

| δ-Opioid Receptor | 32 - 153 | Rat brain homogenates / Recombinant human DOR in CHO cells[4] | |

| κ-Opioid Receptor | ~16 | Mammalian expressed opioid receptors |

Note: Specific Ki values for this compound at each receptor subtype were not explicitly available in the provided search results. The table is structured to accommodate this data once obtained. The values for naloxone are provided for comparative context.

Experimental Protocols: Characterizing this compound

The characterization of this compound's antagonist properties involves a combination of binding and functional assays.

Radioligand Displacement Assay for Binding Affinity (Ki) Determination

This assay determines the concentration of this compound required to displace a radiolabeled ligand from its receptor, thereby allowing for the calculation of its binding affinity (Ki).

Materials:

-

Cell membranes expressing the opioid receptor subtype of interest (μ1, μ2, δ, or κ).

-

Radiolabeled opioid ligand (e.g., [³H]-DAMGO for μ-opioid receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound. A control group with only the radiolabeled ligand and a non-specific binding group with an excess of a non-labeled ligand are also included.

-

Equilibration: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Determining Antagonism

This functional assay measures the ability of this compound to block agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing the μ1-opioid receptor.

-

A known μ-opioid receptor agonist (e.g., DAMGO).

-

This compound solutions of varying concentrations.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the μ-opioid agonist (e.g., DAMGO) to stimulate the receptors.

-

G-protein Activation: Add [³⁵S]GTPγS to the mixture. In the presence of an agonist, the G-protein is activated and exchanges GDP for [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture to allow for [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC50 value of this compound in inhibiting the agonist response.

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

Caption: μ1-Opioid Receptor Signaling and this compound Antagonism.

References

- 1. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 3. zenodo.org [zenodo.org]

- 4. naloxone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Chemical Relationship and Pharmacological Significance of Naloxazone and its Dimer Naloxonazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical relationship between the μ-opioid receptor antagonist naloxazone and its dimeric azine, naloxonazine. It elucidates the mechanism of this compound formation, details experimental protocols for their synthesis and interconversion, and presents quantitative data on this transformation. Furthermore, this guide examines the profound pharmacological implications of this conversion, focusing on the significantly enhanced potency and irreversible antagonism of this compound at the μ₁-opioid receptor subtype. The downstream signaling consequences of this antagonism are also detailed, providing a comprehensive resource for researchers in opioid pharmacology and drug development.

Introduction

Naloxazone, the hydrazone derivative of the non-selective opioid antagonist naloxone, has been a pivotal tool in the study of opioid receptor heterogeneity.[1] However, its chemical instability in acidic environments leads to the spontaneous formation of a more stable and pharmacologically potent dimer, this compound.[2][3] This dimerization is not merely a chemical curiosity; it is the key to understanding the irreversible and selective antagonism attributed to naloxazone. Evidence strongly suggests that the long-lasting, irreversible blockade of the μ₁-opioid receptor subtype is primarily mediated by this compound, not naloxazone itself.[3] This guide will dissect the critical aspects of this chemical transformation and its pharmacological ramifications.

Chemical Structures and Transformation

Naloxazone is synthesized from naloxone through a condensation reaction with hydrazine.[4] In an acidic solution, two molecules of naloxazone undergo a dimerization reaction to form one molecule of this compound, an azine derivative. This conversion involves the elimination of a hydrazine molecule.

Table 1: Chemical Properties of Naloxazone and this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name |

| Naloxazone | C₁₉H₂₃N₃O₃ | 341.41 | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(prop-2-en-1-yl)-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one hydrazone |

| This compound | C₃₈H₄₂N₄O₆ | 650.77 | Bis[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(prop-2-en-1-yl)-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]azine |

The dimerization of naloxazone to this compound is a critical transformation that dictates the ultimate pharmacological activity. The workflow for this conversion is depicted below.

Experimental Protocols

Synthesis of Naloxazone from Naloxone

This protocol is adapted from the method described by Pasternak & Hahn (1980).

Materials:

-

Naloxone hydrochloride

-

Hydrazine hydrate (large excess)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve naloxone hydrochloride in ethanol.

-

Add a large excess of hydrazine hydrate to the solution.

-

Reflux the mixture for a specified period (e.g., several hours) to drive the condensation reaction to completion. The use of a large excess of hydrazine is crucial to minimize the formation of the azine dimer (this compound) as a side product.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude naloxazone by recrystallization or column chromatography to yield the pure hydrazone derivative.

Formation of this compound from Naloxazone

This protocol is based on the spontaneous dimerization of naloxazone in an acidic environment as described by Hahn & Pasternak (1982).

Materials:

-

Naloxazone

-

1% Acetic acid solution

-

Standard laboratory glassware

Procedure:

-

Dissolve naloxazone in a 1% acetic acid solution at a concentration of 2 µM at 25°C.

-

Allow the solution to stand for at least 15 minutes. The conversion to this compound occurs rapidly under these conditions.

-

The resulting solution will contain a mixture of this compound, unreacted naloxazone, and free hydrazine.

-

The components can be separated and purified using techniques such as thin-layer chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data on this compound Formation

The conversion of naloxazone to this compound is a well-documented process, with quantitative data available from seminal studies in the field.

Table 2: Quantitative Analysis of Naloxazone to this compound Conversion

| Parameter | Value | Conditions | Reference |

| Conversion Yield | Approximately 35% | 2 µM [³H]naloxazone in 1% acetic acid at 25°C for 15 minutes. | |

| Reaction Time | Complete within 15 minutes | 2 µM [³H]naloxazone in 1% acetic acid at 25°C. | |

| Stability of this compound | Relatively stable in solution | Does not appreciably dissociate back to naloxone or naloxazone. |

Spectroscopic Data for Characterization

The structural elucidation of naloxazone and this compound is confirmed through various spectroscopic techniques.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Compound | Reference |

| [M+H-2HCl]⁺ | 651.3170 | This compound Dihydrochloride | |

| [M+2H-2HCl]²⁺ | 326.1700 | This compound Dihydrochloride |

Pharmacological Significance and Signaling Pathways

The dimerization of naloxazone to this compound has profound pharmacological consequences. This compound is a significantly more potent and irreversible antagonist of the μ-opioid receptor, with a particular selectivity for the μ₁ subtype, compared to naloxazone. It is now widely accepted that the irreversible antagonistic effects previously attributed to naloxazone are, in fact, mediated by its in situ conversion to this compound.

Mechanism of Action

μ-Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. This typically involves:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

This compound, as a potent and irreversible antagonist at the μ₁-opioid receptor, effectively blocks these signaling events by preventing agonist binding and receptor activation.

The irreversible nature of this compound's binding makes it a valuable tool for studying the long-term consequences of μ₁-opioid receptor blockade and for differentiating the roles of various opioid receptor subtypes in physiological and pathological processes.

Conclusion

The relationship between naloxazone and this compound is a compelling example of how a seemingly simple chemical transformation can have a dramatic impact on pharmacological activity. The spontaneous dimerization of the unstable naloxazone into the highly potent and irreversible μ₁-opioid receptor antagonist, this compound, is the key to its mechanism of action. This technical guide has provided a comprehensive overview of this relationship, including detailed experimental protocols, quantitative data, and an exploration of the downstream signaling consequences. A thorough understanding of this chemistry is essential for researchers utilizing these compounds to probe the complexities of the opioid system and for the development of novel therapeutics targeting opioid receptors.

References

- 1. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists this compound and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Foundations: A Technical Guide to the Research Applications of Naloxonazine

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research applications of naloxonazine, a pivotal tool in opioid pharmacology. This compound is a potent, irreversible, and highly selective antagonist for the μ₁-opioid receptor subtype, a characteristic that has rendered it indispensable for dissecting the complex roles of opioid receptor subtypes in a myriad of physiological and pathological processes. This document provides an in-depth exploration of its mechanism of action, binding profile, and its application in key experimental paradigms, complete with detailed protocols and visual representations of the underlying molecular pathways.

Core Concepts: Mechanism of Action and Receptor Selectivity

This compound is the azine derivative of naloxone and is understood to be the active compound responsible for the long-lasting and irreversible μ₁-opioid receptor antagonism observed with its precursor, naloxazone, particularly in acidic solutions.[1][2] Its primary utility in foundational research stems from its ability to selectively and irreversibly bind to the μ₁-opioid receptor subtype. This selective antagonism allows researchers to isolate and study the specific functions mediated by this receptor subtype, distinguishing them from those mediated by μ₂, δ (delta), and κ (kappa) opioid receptors.[3][4] While its irreversible binding at higher doses can affect other opioid receptors, its relative selectivity for μ₁ sites at appropriate concentrations is a key experimental advantage.[3]

Quantitative Analysis of Opioid Receptor Binding

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Morphine | Mu (μ) | ~1-10 | |

| Delta (δ) | >1000 | ||

| Kappa (κ) | ~200-1000 | ||

| Naloxone | Mu (μ) | ~1-2 | |

| Delta (δ) | ~20-50 | ||

| Kappa (κ) | ~10-30 | ||

| DAMGO | Mu (μ) | ~1-2 | |

| DPDPE | Delta (δ) | ~1-5 | |

| U50,488H | Kappa (κ) | ~1-10 |

Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Foundational Research Applications & Experimental Protocols

This compound has been instrumental in elucidating the role of the μ₁-opioid receptor in a variety of research areas, including analgesia, reward pathways, and respiratory control.

Characterization of Opioid-Induced Analgesia

This compound has been crucial in demonstrating that the analgesic effects of morphine and other opioids are mediated, at least in part, by the μ₁-opioid receptor.

Experimental Protocol: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.

Objective: To determine the role of the μ₁-opioid receptor in mediating the analgesic effects of an opioid agonist using this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound dihydrochloride

-

Opioid agonist (e.g., Morphine sulfate)

-

Saline solution (0.9% NaCl)

-

Tail-flick analgesia meter

-

Animal restrainers

Procedure:

-

Habituation: Acclimate the rats to the experimental room and the restrainers for at least 30 minutes before testing.

-

Baseline Latency: Gently place a rat in the restrainer and position its tail on the radiant heat source of the tail-flick meter. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Drug Administration:

-

Control Group: Administer saline solution.

-

Opioid Group: Administer the opioid agonist (e.g., morphine, 5 mg/kg, s.c.).

-

This compound + Opioid Group: Administer this compound (e.g., 10-20 mg/kg, i.p. or s.c.) 30-60 minutes prior to the administration of the opioid agonist.

-

-

Post-Treatment Latency: At specific time points after opioid administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

-

Data Analysis: Convert the latency measurements to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the different treatment groups.

Expected Outcome: Pre-treatment with this compound is expected to significantly attenuate or block the increase in tail-flick latency induced by the opioid agonist, demonstrating the involvement of the μ₁-opioid receptor in its analgesic effect.

Experimental Workflow: Tail-Flick Test

Investigation of Reward and Reinforcement Pathways

This compound has been employed to investigate the role of μ₁-opioid receptors in the rewarding effects of drugs of abuse, such as cocaine and opioids themselves.

Experimental Protocol: Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral assay to study the rewarding or aversive properties of drugs.

Objective: To assess the involvement of the μ₁-opioid receptor in the rewarding effects of a substance using this compound.

Materials:

-

Male C57BL/6 mice (20-25g)

-

Conditioned place preference apparatus (a box with two distinct compartments)

-

This compound dihydrochloride

-

Rewarding substance (e.g., Cocaine HCl or Morphine)

-

Saline solution (0.9% NaCl)

Procedure:

-

Pre-Conditioning Phase (Day 1): Place each mouse in the center of the CPP apparatus and allow it to freely explore both compartments for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference.

-

Conditioning Phase (Days 2-5): This phase typically involves alternating daily injections of the drug and saline, paired with confinement to one of the compartments.

-

Drug Pairing: On one day, administer the rewarding substance (e.g., cocaine, 10 mg/kg, i.p.) and confine the mouse to one compartment for 30 minutes.

-

Saline Pairing: On the alternate day, administer saline and confine the mouse to the other compartment for 30 minutes.

-

This compound Group: Administer this compound (e.g., 20 mg/kg, i.p.) prior to the administration of the rewarding substance on the drug-pairing days.

-

-

Test Phase (Day 6): Place the mouse in the center of the apparatus in a drug-free state and allow it to freely explore both compartments for 15-20 minutes. Record the time spent in each compartment.

-

Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and test phases. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. Compare the preference scores between the control, drug-only, and this compound-treated groups.

Expected Outcome: this compound pre-treatment is expected to block the development of a conditioned place preference for the rewarding substance, indicating that the μ₁-opioid receptor is necessary for its rewarding effects.

Logical Flow: Conditioned Place Preference Experiment

Molecular Signaling Pathways

This compound, as a μ-opioid receptor antagonist, blocks the downstream signaling cascade typically initiated by the binding of an opioid agonist. Mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

Signaling Pathway: Mu-Opioid Receptor Antagonism by this compound

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This results in the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This compound, by binding to the μ₁-opioid receptor, prevents this agonist-induced activation and the subsequent downstream signaling events. There is also evidence suggesting a role for β-arrestin in opioid receptor signaling and desensitization, which would also be impacted by this compound's antagonism.

In Vitro Characterization: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

-

Cell membranes expressing the μ-opioid receptor (e.g., from CHO-K1 cells stably expressing the human μ-opioid receptor)

-

Radioligand with high affinity for the μ-opioid receptor (e.g., [³H]DAMGO)

-

This compound dihydrochloride

-

Non-specific binding control (e.g., a high concentration of unlabeled naloxone)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + cell membranes.

-

Non-specific Binding: Radioligand + cell membranes + excess unlabeled naloxone.

-

Competition: Radioligand + cell membranes + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow: Radioligand Binding Assay

Conclusion

This compound stands as a cornerstone in opioid research, providing an unparalleled tool for the selective investigation of the μ₁-opioid receptor. Its irreversible and selective antagonism has been fundamental in delineating the specific roles of this receptor subtype in pain perception, reward, and other critical neurological functions. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their foundational and translational research endeavors. Through its continued application, a deeper understanding of the intricate opioid system and the development of more targeted and effective therapeutics can be achieved.

References

- 1. Effects of the selective mu(1)-opioid receptor antagonist, this compound, on cocaine-induced conditioned place preference and locomotor behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that this compound produces prolonged antagonism of central delta opioid receptor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Naloxonazine: A Technical Guide to Its Role in Elucidating Opioid Receptor Heterogeneity

Abstract: This technical guide provides an in-depth examination of naloxonazine, a pivotal pharmacological tool for the study of opioid receptor heterogeneity. This compound is a potent, selective, and irreversible antagonist of the high-affinity μ₁-opioid receptor subtype. Its unique mechanism of action allows for the functional isolation of other opioid receptor subtypes, both in vitro and in vivo, thereby enabling a deeper understanding of their distinct physiological roles. This document details the mechanism of this compound, summarizes its binding characteristics, provides comprehensive experimental protocols for its use in key assays, and illustrates the complex signaling pathways it helps to dissect. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and analgesic development.

Introduction to this compound and Opioid Receptor Heterogeneity

The opioid system, central to pain modulation, reward, and autonomic control, exerts its effects through at least three major receptor types: mu (μ), delta (δ), and kappa (κ). The μ-opioid receptor (MOR) is the primary target for major clinical analgesics like morphine. Early pharmacological studies suggested that the MOR population was not uniform, leading to the hypothesis of receptor subtypes. A key breakthrough in this area was the development of this compound.

This compound is the dimeric azine derivative of naloxone and is the active compound formed from its precursor, naloxazone, in acidic solutions.[1] It functions as a potent and long-lasting antagonist that selectively and irreversibly inactivates the high-affinity μ₁-opioid receptor subtype.[1][2] This irreversible blockade is resistant to extensive washing in in vitro preparations, a property that has established this compound as an indispensable tool for differentiating the functions of the this compound-sensitive μ₁ site from the this compound-insensitive μ₂ sites, as well as δ and κ receptors.[1][2] By pre-treating tissues or animals with this compound, researchers can effectively "erase" the contribution of μ₁ receptors and study the remaining receptor populations in isolation.

Mechanism of Action

This compound's utility stems from its biphasic interaction with μ-opioid receptors. At low nanomolar concentrations, it binds with very high affinity to the μ₁ receptor subtype and forms a non-competitive, irreversible (or pseudo-irreversible) covalent bond. This long-lasting antagonism persists for over 24 hours in vivo.

The mechanism involves two key aspects:

-

High-Affinity Irreversible Binding (μ₁ Receptors): this compound potently and irreversibly inhibits the high-affinity μ₁ binding sites. This effect is dose-dependent and is not reversed by extensive washing of tissue preparations.

-

Low-Affinity Reversible Binding (μ₂ and other Receptors): At higher concentrations, this compound can reversibly interact with lower-affinity sites, including the μ₂ subtype and potentially δ and κ receptors. However, this reversible antagonism can be eliminated through washing in in vitro experiments or by allowing for drug clearance in vivo (typically by administering this compound 24 hours prior to the experiment).

This selective inactivation allows for the functional dissection of opioid-mediated effects. For example, morphine-induced analgesia has been shown to have both a high-affinity μ₁ component (sensitive to this compound pretreatment) and a lower-affinity μ₂ component (insensitive to this compound pretreatment).

Quantitative Data Presentation: Binding Characteristics

Directly comparing Ki values for this compound is challenging due to its irreversible binding nature at the μ₁ site. However, its affinity profile can be characterized by its IC₅₀ in irreversible blockade experiments and compared to the reversible binding affinities (Ki) of standard opioid ligands.

| Ligand | Receptor Subtype | Affinity (Ki / IC₅₀) [nM] | Binding Nature | Reference Ligand For |

| This compound | μ₁ (high-affinity site) | ~10 - 15 (IC₅₀) | Very High, Irreversible | μ₁ Antagonism |

| μ₂ (low-affinity site) | ~400 - 500 (IC₅₀) | Low, Reversible | - | |

| δ (delta) | High IC₅₀ | Low, Reversible | - | |

| κ (kappa) | High IC₅₀ | Low, Reversible | - | |

| Naloxone | μ (mu) | ~1.5 - 3.9 | High, Reversible | General Opioid Antagonist |

| κ (kappa) | ~16 | Moderate, Reversible | General Opioid Antagonist | |

| δ (delta) | ~95 | Lower, Reversible | General Opioid Antagonist | |

| DAMGO | μ (mu) | ~1.2 | High, Reversible | μ Agonist |

| Morphine | μ (mu) | ~1.0 - 4.0 | High, Reversible | μ Agonist |

| Naltrindole | δ (delta) | ~0.04 | Very High, Reversible | δ Antagonist |

| U-69,593 | κ (kappa) | ~0.9 | High, Reversible | κ Agonist |

Note: Data compiled from multiple sources. IC₅₀ values for this compound reflect the concentration required for irreversible blockade of 50% of the respective sites.

Experimental Protocols

This compound is employed in a variety of in vitro and in vivo assays. Below are detailed methodologies for its application in key experiments.

In Vitro Protocol: Irreversible Radioligand Binding Assay

This protocol describes how to use this compound to selectively eliminate μ₁ receptor binding in rodent brain membranes to study the remaining μ₂ sites.

Objective: To quantify μ₂-opioid receptor binding sites after irreversible blockade of μ₁ sites.

Materials:

-

Rodent brain tissue (e.g., whole brain minus cerebellum)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C

-

Polytron homogenizer

-

Refrigerated centrifuge

-

This compound solution (in slightly acidic vehicle)

-

Radioligand: e.g., [³H]DAMGO or [³H]dihydromorphine (DHM)

-

Unlabeled ("cold") naloxone for non-specific binding determination

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen rodent brain tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 4°C for 15 minutes at 24,000 x g.

-

Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation and resuspension step two more times to wash the membranes.

-

After the final wash, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Irreversible Blockade with this compound:

-

Divide the membrane preparation into two aliquots: Control and this compound-Treated.

-

To the "this compound-Treated" aliquot, add this compound to a final concentration of 50 nM.

-

To the "Control" aliquot, add an equivalent volume of vehicle.

-

Incubate both aliquots for 30 minutes at 25°C.

-

-

Washing Procedure:

-

Following incubation, dilute both aliquots with a large volume (e.g., 40 mL) of ice-cold Homogenization Buffer.

-

Centrifuge at 24,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Repeat this washing and centrifugation procedure a minimum of three additional times to ensure complete removal of unbound, reversibly bound this compound.

-

After the final wash, resuspend both membrane pellets in assay buffer to the desired protein concentration (e.g., 0.2 mg/mL).

-

-

Saturation Binding Assay:

-

Set up assay tubes for Total Binding, Non-Specific Binding (NSB), and Specific Binding for both Control and this compound-Treated membranes.

-

For each membrane condition, incubate aliquots (e.g., 100 µg protein) with increasing concentrations of the radioligand (e.g., 0.1-20 nM [³H]DAMGO).

-

For NSB tubes, add a high concentration of unlabeled naloxone (e.g., 10 µM) to outcompete all specific radioligand binding.

-

Incubate all tubes for 60 minutes at 25°C.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding (Total Binding - NSB) at each radioligand concentration.

-

Analyze the data using non-linear regression (e.g., Scatchard analysis). The Control membranes will show both high- and low-affinity binding sites, while the this compound-Treated membranes will exhibit only the low-affinity (μ₂) binding sites.

-

In Vivo Protocol: Tail-Flick Test for Antinociception

This protocol assesses the contribution of μ₁ receptors to opioid-induced spinal analgesia.

Objective: To determine if an opioid agonist's antinociceptive effect is sensitive to this compound pretreatment.

Materials:

-

Male Sprague-Dawley rats or ICR mice

-

This compound (for s.c. or i.p. injection)

-

Test opioid agonist (e.g., morphine)

-

Vehicle (e.g., sterile saline)

-

Tail-flick apparatus (radiant heat source or hot water bath)

Methodology:

-

Animal Pretreatment:

-

Divide animals into two groups: Vehicle Pretreated and this compound Pretreated.

-

Twenty-four (24) hours prior to the antinociception test, administer this compound (e.g., 35 mg/kg, s.c.) to the treatment group and an equivalent volume of vehicle to the control group. This time window is critical to allow for the clearance of reversibly bound this compound.

-

-

Baseline Latency Measurement:

-

On the day of the experiment, gently restrain each animal.

-

Focus the radiant heat beam on the ventral surface of the tail, approximately 3-5 cm from the tip. Alternatively, immerse the distal 3-5 cm of the tail in a constant temperature water bath (e.g., 52-55°C).

-

Start a timer and measure the latency (in seconds) for the animal to flick its tail away from the stimulus.

-

Implement a cut-off time (typically 10-12 seconds) to prevent tissue damage. Any animal not responding by the cut-off time is assigned the maximum latency.

-

Obtain at least two stable baseline readings for each animal.

-

-

Agonist Administration and Testing:

-

Administer the test opioid agonist (e.g., morphine, 5 mg/kg, s.c.) or vehicle to subsets of animals from both the Vehicle Pretreated and this compound Pretreated groups.

-

Measure the tail-flick latency at several time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to capture the peak effect and duration of action.

-

-

Data Analysis:

-

Convert raw latency scores to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Compare the %MPE time-course curves between the four groups (Vehicle/Vehicle, Vehicle/Agonist, this compound/Vehicle, this compound/Agonist).

-

A significant reduction in the agonist's %MPE in the this compound Pretreated group compared to the Vehicle Pretreated group indicates that the analgesic effect is mediated, at least in part, by μ₁ receptors.

-

In Vivo Protocol: Conditioned Place Preference (CPP)

This protocol investigates the role of μ₁ receptors in the rewarding effects of drugs.

Objective: To determine if the rewarding effect of a substance is blocked by pretreatment with this compound.

Materials:

-

Rats or mice

-

Conditioned Place Preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each main chamber)

-

This compound

-

Test drug (e.g., cocaine or morphine)

-

Vehicle (e.g., sterile saline)

Methodology:

-

Pre-Conditioning Phase (Day 1):

-

Place each animal in the CPP apparatus with free access to all chambers for a set duration (e.g., 15 minutes).

-

Record the time spent in each distinct chamber to establish any baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) are typically excluded.

-

-

Conditioning Phase (Days 2-5):

-

This phase consists of 4 days of conditioning sessions, alternating between drug and vehicle pairings.

-

Drug Pairing: On one day (e.g., Day 2), administer the test drug (e.g., cocaine 20 mg/kg, i.p.) and immediately confine the animal to one of the chambers (e.g., the initially non-preferred chamber) for 30 minutes.

-

Vehicle Pairing: On the alternate day (e.g., Day 3), administer vehicle and confine the animal to the opposite chamber for 30 minutes.

-

Repeat this cycle for the duration of the conditioning phase.

-

This compound Treatment: To test the role of μ₁ receptors, pretreat animals with this compound (e.g., 20 mg/kg, i.p.) approximately 30-60 minutes before the cocaine administration on drug-pairing days. Control animals receive a vehicle injection before the cocaine.

-

-

Test Phase (Day 6):

-

Administer a vehicle injection to all animals to ensure the test is conducted in a drug-free state.

-

Place the animals back into the CPP apparatus with free access to all chambers for 15 minutes.

-

Record the time spent in each chamber.

-

-

Data Analysis:

-

Calculate the difference in time spent in the drug-paired chamber between the Test Phase and the Pre-Conditioning Phase.

-

A significant increase in time spent in the drug-paired chamber indicates a conditioned preference (i.e., a rewarding effect).

-

Compare the preference scores between the group that received the drug alone and the group that received this compound + drug.

-

A blockade or significant attenuation of the CPP in the this compound-pretreated group demonstrates that the rewarding effects of the test drug are dependent on μ₁-opioid receptor activation.

-

Opioid Receptor Signaling Pathways

This compound is instrumental in determining which downstream signaling pathways are linked to specific μ-opioid receptor subtypes. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways: the canonical G-protein pathway and the β-arrestin pathway.

G-Protein Signaling Pathway

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, activating its associated inhibitory G-protein (Gαi/o). This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate several downstream effectors, culminating in the primary analgesic effects of opioids.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

β-Arrestin Signaling Pathway

Prolonged or strong agonist binding leads to the phosphorylation of the μ-opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin accomplishes two main things:

-

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, effectively turning off the canonical signaling pathway and leading to acute tolerance.

-

Internalization & Biased Signaling: β-arrestin acts as a scaffold protein, initiating clathrin-mediated endocytosis of the receptor and activating its own separate signaling cascades (e.g., MAPK pathways). This pathway is often associated with the adverse effects of opioids, such as respiratory depression and constipation.

By using this compound to differentiate μ₁ and μ₂ receptor functions, researchers can probe which subtype is more prone to β-arrestin recruitment and subsequent desensitization or biased signaling in response to a given agonist.

Experimental Workflow Using this compound

The logical workflow for using this compound to dissect opioid receptor function follows a clear path of selective inactivation followed by functional assessment.

Conclusion

This compound remains a cornerstone tool in opioid pharmacology. Its ability to selectively and irreversibly antagonize the μ₁-opioid receptor subtype provides a unique and powerful method for investigating the complex landscape of opioid receptor heterogeneity. By enabling the functional isolation of μ₂ and other opioid receptors, this compound has been instrumental in assigning specific physiological and pharmacological effects—from analgesia and reward to respiratory depression—to distinct receptor subtypes. The protocols and pathways detailed in this guide provide a framework for researchers to effectively leverage this compound in their efforts to develop safer, more effective analgesics and to further unravel the intricate biology of the opioid system.

References

Early Studies on the Pharmacological Profile of Naloxonazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxonazine is an opioid receptor antagonist that emerged from early investigations into the heterogeneity of opioid receptors. It is a derivative of naloxone and has been a critical pharmacological tool for differentiating opioid receptor subtypes, particularly for its selectivity towards the μ₁-opioid receptor. This technical guide provides an in-depth overview of the foundational studies that characterized the pharmacological profile of this compound, with a focus on its binding characteristics and in vivo effects. All quantitative data is summarized for comparative analysis, and detailed experimental protocols from seminal studies are provided.

Core Pharmacological Profile of this compound

Early research established this compound as a potent and long-acting opioid antagonist with a notable preference for the μ₁-opioid receptor subtype. Its irreversible or pseudo-irreversible binding nature at this site has been a key feature in its experimental utility.

Binding Affinity and Selectivity

This compound is characterized by its high affinity and selectivity for the μ₁-opioid receptor. In vitro binding studies demonstrated that this compound produces a potent, dose-dependent, and wash-resistant inhibition of high-affinity opioid binding sites.[1] At a concentration of 50 nM, this compound was found to abolish high-affinity binding, with some inhibitory effects observed at concentrations as low as 10 nM.[1] This wash-resistant inhibition is indicative of its long-lasting, and likely irreversible, interaction with the μ₁ receptor.[2]

While primarily targeting the μ₁ receptor, the selectivity of this compound's irreversible actions is dose-dependent. At higher concentrations, it can also irreversibly antagonize other opioid receptor subtypes.[2] Some evidence also suggests that this compound can produce a prolonged antagonism of central delta-opioid receptor activity in vivo.[3]

Table 1: Summary of In Vitro Binding Characteristics of this compound

| Parameter | Receptor Subtype | Value/Effect | Reference |

| Inhibition of High-Affinity Binding | μ₁ | Abolished at 50 nM, partial at 10 nM | |

| Nature of Binding | μ₁ | Wash-resistant, long-lasting | |

| Dose-Dependent Selectivity | Non-μ₁ | Irreversible antagonism at high doses |

In Vivo Pharmacological Effects

In vivo studies in animal models, primarily mice and rats, have corroborated the in vitro binding profile of this compound. A key in vivo effect is its long-lasting antagonism of morphine-induced analgesia, which can persist for over 24 hours. This extended duration of action is not readily explained by its pharmacokinetic profile, as its terminal elimination half-life is estimated to be less than 3 hours.

Studies utilizing the tail-flick test, a measure of pain response to a thermal stimulus, have been instrumental in characterizing the analgesic and antagonistic properties of this compound. Pretreatment with this compound has been shown to significantly increase the dose of morphine required to produce an analgesic effect. For the related compound naloxazone, a single administration was shown to produce an 11-fold increase in the ED₅₀ value for morphine analgesia 24 hours later. In studies of heroin self-administration in rats, this compound administered intravenously at doses of 7.5-30.0 mg/kg produced a dose-dependent increase in heroin self-administration, further indicating its antagonistic effects at the μ-opioid receptor.

Table 2: Summary of In Vivo Effects of this compound

| Experimental Model | Animal Model | Effect of this compound | Dose/Concentration | Reference |

| Morphine-induced analgesia | Mice and Rats | Prolonged antagonism (>24h) | Not specified | |

| Heroin self-administration | Rats | Increased self-administration | 7.5-30.0 mg/kg (i.v.) | |

| Central control of bladder motility | Rats | Long-lasting delta-opioid receptor antagonism | Not specified |

Experimental Protocols

The following sections detail the methodologies employed in the early studies to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Radioligand binding assays were fundamental in determining the binding affinity and selectivity of this compound for different opioid receptor subtypes.

Objective: To determine the inhibitory potency (IC₅₀) and binding affinity (Ki) of this compound at opioid receptors.

Materials:

-

Rat brain membrane homogenates

-

Radioligand (e.g., [³H]-naloxone, [³H]-dihydromorphine)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer.

-

Competitive Binding Assay:

-

Aliquots of the membrane homogenate are incubated with a fixed concentration of the radioligand (e.g., [³H]-naloxone) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., levallorphan).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Tail-Flick Test

The tail-flick test is a common in vivo assay to assess the analgesic effects of opioids and the antagonistic properties of compounds like this compound.

Objective: To evaluate the ability of this compound to antagonize opioid-induced analgesia.

Materials:

-

Mice or rats

-

Opioid agonist (e.g., morphine)

-

This compound

-

Tail-flick apparatus (with a radiant heat source or hot water bath)

Procedure:

-

Baseline Latency: The animal is gently restrained, and its tail is positioned over the heat source of the tail-flick apparatus. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.

-

Drug Administration: Animals are pre-treated with either vehicle or this compound at various doses and time points before the administration of an opioid agonist like morphine.

-

Test Latency: At specific time points after morphine administration, the tail-flick latency is measured again.

-